![molecular formula C16H23NO3 B1251963 (6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
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Overview
Description
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one is a pyridochromene.
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one is a natural product found in Penicillium with data available.
Scientific Research Applications
Synthesis Techniques and Properties
A study by Mancuso et al. (2010) details a synthesis technique for creating a variety of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines, which could potentially include the specified compound. They utilized iodocyclization of readily available benzylic alcohols or pyridines, emphasizing the reaction's dependency on the substitution pattern of the starting material (Mancuso et al., 2010).
Research by Alvarez-Larena et al. (1995) conducted a conformational study on lactone-fused perhydroisoxazolo[2,3-a]pyridines, which are structurally similar to the compound . This study provides insight into the structural properties and potential behavior of the specified compound (Alvarez-Larena et al., 1995).
Synthesis of Related Compounds 3. Mamedov et al. (2008) reported on the condensation of diethyl trioxoheptanedioate with aryliminomethyl phenols, leading to the synthesis of chromeno[4,3-b]pyridines, which are closely related to the compound of interest. This demonstrates the versatility of similar compounds in chemical synthesis (Mamedov et al., 2008).
A study by Mohamed et al. (2011) examined a pyridine derivative with 1,8-dioxoxanthenyl substituents, similar to the compound . This research contributes to the understanding of the structural and chemical properties of such compounds (Mohamed et al., 2011).
Ahmed and Ameen (2010) explored the synthesis of thiopyrano[4',3':4',5']pyrido[3',2':4, 5]furo[3,2-d]pyrimidines, which share structural features with the specified compound. This research adds to the knowledge of potential synthetic pathways and applications of similar compounds (Ahmed & Ameen, 2010).
properties
Product Name |
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(6R,6aS,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C16H23NO3/c1-9-7-10(2)14-13-12(5-6-17(19)15(13)18)20-11(3)16(14,4)8-9/h5-6,9-11,14,19H,7-8H2,1-4H3/t9-,10+,11-,14+,16-/m1/s1 |
InChI Key |
YXWXVUSGNDTEJY-LRXDAGSUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2C3=C(C=CN(C3=O)O)O[C@@H]([C@]2(C1)C)C)C |
Canonical SMILES |
CC1CC(C2C3=C(C=CN(C3=O)O)OC(C2(C1)C)C)C |
synonyms |
PF 1140 PF-1140 PF1140 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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